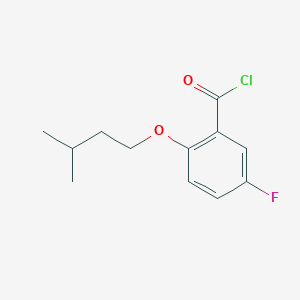

5-Fluoro-2-iso-pentoxybenzoyl chloride

Description

5-Fluoro-2-iso-pentoxybenzoyl chloride is a benzoyl chloride derivative featuring a fluorine substituent at the 5-position and an iso-pentoxy (branched C5 alkoxy) group at the 2-position of the aromatic ring. Its molecular formula is C₁₃H₁₄ClFO₂, with a molecular weight of 272.70 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers. The fluorine atom enhances metabolic stability and lipophilicity, while the bulky iso-pentoxy group introduces steric effects that may modulate reactivity and solubility compared to simpler alkoxy or halogen-substituted analogs.

Properties

IUPAC Name |

5-fluoro-2-(3-methylbutoxy)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO2/c1-8(2)5-6-16-11-4-3-9(14)7-10(11)12(13)15/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDRADAQPUCONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-iso-pentoxybenzoyl chloride typically involves the chlorination of 5-Fluoro-2-iso-pentoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-iso-pentoxybenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-Fluoro-2-iso-pentoxybenzoic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.

Hydrolysis: The reaction is performed in aqueous acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding amides, esters, or thioesters.

Hydrolysis: The major product is 5-Fluoro-2-iso-pentoxybenzoic acid.

Reduction: The major product is 5-Fluoro-2-iso-pentoxybenzyl alcohol.

Scientific Research Applications

5-Fluoro-2-iso-pentoxybenzoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of fluorescent probes and labeling agents for biological studies.

Medicine: It is investigated for its potential use in the synthesis of drug candidates with anti-inflammatory and anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iso-pentoxybenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Key Analogs:

2-Chloro-5-fluorobenzoyl chloride (C₇H₃Cl₂FO, MW: 207.00 g/mol)

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride (C₁₄H₈Cl₃FO₂, MW: 333.56 g/mol)

Data Table:

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 5-Fluoro-2-iso-pentoxybenzoyl chloride | C₁₃H₁₄ClFO₂ | 5-F, 2-iso-pentoxy | 272.70 | Bulky alkoxy, moderate reactivity |

| 2-Chloro-5-fluorobenzoyl chloride | C₇H₃Cl₂FO | 2-Cl, 5-F | 207.00 | High reactivity, compact structure |

| 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride | C₁₄H₈Cl₃FO₂ | 5-Cl, 2-(2-Cl-6-F-benzyloxy) | 333.56 | Multi-halogenated, enhanced steric hindrance |

Reactivity and Stability

- Electron-Withdrawing Effects: The fluorine and chlorine substituents in analogs like 2-chloro-5-fluorobenzoyl chloride increase electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution reactions .

- Steric Effects : The iso-pentoxy group introduces significant steric bulk, which may slow down reactions requiring access to the carbonyl group, such as esterifications or amidations. This contrasts with 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride , where the benzyloxy substituent creates planar steric hindrance but maintains moderate reactivity .

Limitations and Contradictions

- While 2-chloro-5-fluorobenzoyl chloride has well-documented synthetic utility , data on the target compound’s specific applications remain sparse, necessitating extrapolation from structural analogs.

Biological Activity

5-Fluoro-2-iso-pentoxybenzoyl chloride is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, examining its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClF |

| Molecular Weight | 232.69 g/mol |

| IUPAC Name | 5-Fluoro-2-(pentan-2-yloxy)benzoyl chloride |

The presence of a fluorine atom significantly alters the compound's reactivity and biological interactions compared to non-fluorinated analogs.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The fluorine atom enhances lipophilicity and metabolic stability, potentially increasing binding affinity to enzymes and receptors involved in crucial biological pathways.

- Enzyme Inhibition : Fluorinated compounds often act as enzyme inhibitors by mimicking substrate structures, thereby blocking active sites.

- Receptor Interaction : The compound may bind to specific receptors, modulating signaling pathways that influence cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Activity : Similar compounds with fluorinated motifs have shown efficacy against RNA viruses by inhibiting RNA-dependent RNA polymerases (RdRp) . This suggests potential applications in antiviral drug development.

- Anticancer Properties : Fluorinated benzoyl chlorides have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function.

Case Studies

Several studies highlight the biological relevance of fluorinated compounds similar to this compound:

- Antiviral Efficacy :

-

Cancer Research :

- Research on fluorinated benzoyl derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo. These studies suggest that modifications to the benzoyl structure can lead to increased cytotoxicity against cancer cell lines.

- Fluorinated Pesticides :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.